Cas no 124676-23-9 (2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid)
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid
- 2-[amino(phenylmethoxycarbonyl)amino]acetic acid
- DTXSID40594094
- 2-(1-((Benzyloxy)carbonyl)hydrazinyl)aceticacid
- {1-[(Benzyloxy)carbonyl]hydrazinyl}acetic acid
- 124676-23-9
- 2-aMino-2-(benzyloxycarbonylaMino)acetic acid
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- Inchi: 1S/C10H12N2O4/c11-12(6-9(13)14)10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,14)
- InChI Key: NZBYSZXBNXXLDB-UHFFFAOYSA-N
- SMILES: O(C(N(CC(=O)O)N)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 224.07970687g/mol
- Monoisotopic Mass: 224.07970687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 92.9Ų
Experimental Properties
- Density: 1.348
- Melting Point: 142-144 ºC
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001774-1g |
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid |
124676-23-9 | 95% | 1g |
$621.72 | 2023-09-03 | |
| Ambeed | A535361-1g |
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid |
124676-23-9 | 95+% | 1g |
$609.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1763619-1g |
n-Amino-n-((benzyloxy)carbonyl)glycine |
124676-23-9 | 98% | 1g |
¥5541.00 | 2024-08-09 |
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid Suppliers
2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid
Recent Advances in the Application of 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid (CAS: 124676-23-9) in Chemical Biology and Pharmaceutical Research
The compound 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid (CAS: 124676-23-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This hydrazine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, including protease inhibitors, antimicrobial agents, and anticancer compounds. Recent studies have highlighted its role in facilitating novel synthetic pathways and enhancing the pharmacokinetic properties of lead compounds.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 124676-23-9 as a key building block for the development of novel cathepsin B inhibitors. The study revealed that the benzyloxycarbonyl (Cbz) protecting group in this compound provides excellent stability during synthetic processes while allowing for selective deprotection under mild conditions. This characteristic makes it particularly valuable for the construction of complex peptide-based therapeutics with improved metabolic stability.
Another significant advancement was reported in ACS Chemical Biology, where scientists utilized 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid as a linker molecule in antibody-drug conjugates (ADCs). The hydrazine moiety enabled efficient conjugation with carbonyl-containing payloads while maintaining the structural integrity of both the antibody and the cytotoxic agent. This approach showed promising results in targeted cancer therapy, with enhanced tumor specificity and reduced off-target effects compared to traditional conjugation methods.
Recent pharmacological investigations have explored the potential of 124676-23-9 derivatives as modulators of inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that structural modifications of this scaffold could yield potent NLRP3 inflammasome inhibitors, suggesting potential applications in treating inflammatory diseases such as gout and atherosclerosis. The researchers emphasized the compound's favorable physicochemical properties, including good water solubility and moderate lipophilicity, which contribute to its drug-like characteristics.
From a synthetic chemistry perspective, novel methodologies have been developed to improve the efficiency of producing 2-(1-((Benzyloxy)carbonyl)hydrazinyl)acetic acid and its derivatives. A recent publication in Organic Process Research & Development described a continuous flow chemistry approach that significantly enhanced yield (up to 85%) while reducing reaction time and waste generation. This advancement has important implications for scaling up production while maintaining cost-effectiveness and environmental sustainability.
Looking forward, the unique structural features of 124676-23-9 continue to inspire innovative applications in drug discovery. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use as a versatile handle for bioorthogonal chemistry applications. The compound's ability to serve as both a protecting group and a functional moiety positions it as a valuable tool in the medicinal chemist's repertoire, with potential applications extending to targeted protein degradation and chemical biology probes.
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